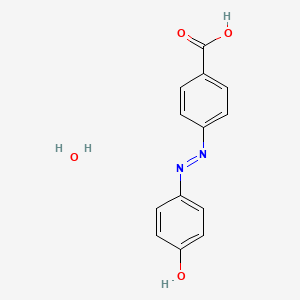
4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Properties of Polyamides
Research by Hsiao, Yang, and Chen (2000) focused on synthesizing polyamides using compounds derived from 4-tert-butylcatechol, related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential in materials science (Hsiao, S., Yang, Chin‐Ping, & Chen, Shin-Hung, 2000).
Anticancer Activity in Metal Complexes
Mukhopadhyay et al. (2015) synthesized cyclometalated mononuclear complexes using Schiff base ligands, including compounds similar to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These complexes showed promising DNA/Protein binding properties and potential anticancer activity, making them significant in medicinal chemistry (Mukhopadhyay, S. et al., 2015).
Applications in Organic Magnetic Materials
Fujita et al. (1996) explored the synthesis of compounds related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide and their application in organic magnetic materials. Their study on the antiferromagnetic exchange interaction in these compounds highlights their potential use in designing new magnetic materials (Fujita, Junpei et al., 1996).
Rhodium-Catalyzed Asymmetric Hydrogenation
Research by Imamoto et al. (2012) involved ligands with tert-butyl groups, pertinent to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, in rhodium-catalyzed asymmetric hydrogenation. This study is significant for asymmetric synthesis in organic chemistry, contributing to the synthesis of chiral pharmaceutical ingredients (Imamoto, T. et al., 2012).
Synthesis of Phthalocyanine Complexes
Vashurin et al. (2018) reported the synthesis of phthalonitriles and corresponding metal phthalocyaninates, incorporating structures similar to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These compounds have applications in sensorics, smart materials, and molecular magnets, demonstrating their versatility in material science (Vashurin, A. et al., 2018).
Nucleophilic Substitutions in Organic Synthesis
Jasch, Höfling, and Heinrich (2012) investigated the use of tert-butyl phenylazocarboxylates, chemically related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, in various nucleophilic substitutions and radical reactions. These findings are important for the development of new synthetic routes in organic chemistry (Jasch, Hannelore, Höfling, S. B., & Heinrich, M., 2012).
Genotoxicity Assessment
Chen et al. (2008) conducted a study assessing the genotoxicity of various compounds, including tert-butyl compounds. Although not directly involving 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, this research provides insights into the biological effects of similar compounds (Chen, Colin S. et al., 2008).
Applications in Synthesis of Nitrosoamides and Coumarins
Yedage and Bhanage (2017) explored the use of tert-butyl nitrite in synthesizing N-nitrosoamides and benzocoumarins, showing the versatility of tert-butyl compounds in organic synthesis (Yedage, S. L. & Bhanage, B., 2017).
Intermediate in Benzimidazole Synthesis
Liu Ya-hu (2010) reported the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate in the synthesis of biologically active benzimidazole compounds. This showcases the role of tert-butyl derivatives in pharmaceutical synthesis (Liu Ya-hu, 2010).
Role in Hydrogen Bond-Based Organic Magnetic Materials
Ferrer et al. (2001) studied nitroxide radicals structurally related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, examining their role in hydrogen bond-based organic magnetic materials. This research contributes to the understanding of magnetic interactions in organic systems (Ferrer, Jacqueline R. et al., 2001).
properties
IUPAC Name |
4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-10-15(20(22)23)11-16(12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYXFLYVUTKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

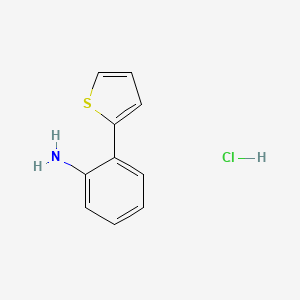
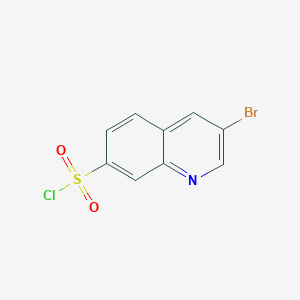
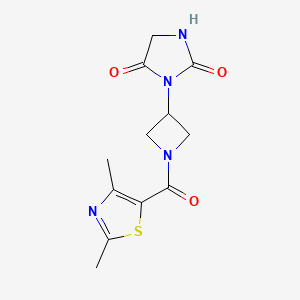

![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
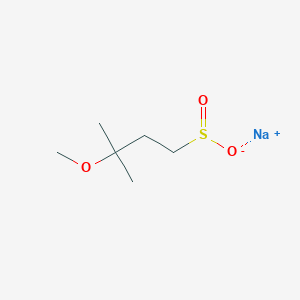
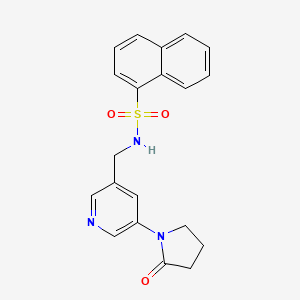
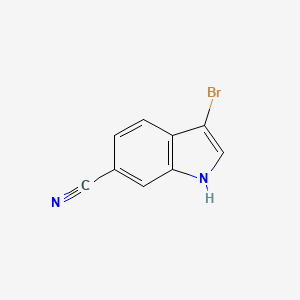
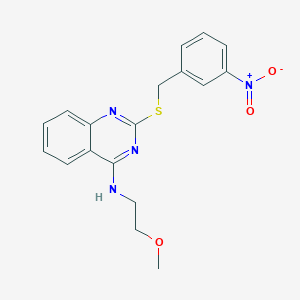
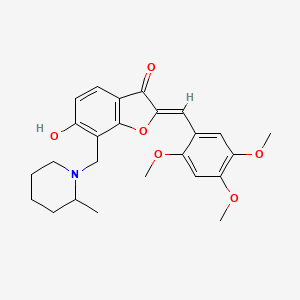


![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)
